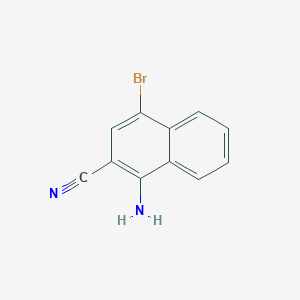

1-Amino-4-bromo-2-naphthonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Amino-4-bromo-2-naphthonitrile is a chemical compound with the molecular formula C11H7BrN2 . It has a molecular weight of 247.09 .

Molecular Structure Analysis

The InChI code for 1-Amino-4-bromo-2-naphthonitrile is 1S/C11H7BrN2/c12-10-5-7(6-13)11(14)9-4-2-1-3-8(9)10/h1-5H,14H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

1-Amino-4-bromo-2-naphthonitrile has a molecular weight of 247.09 . The specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Precursor for Dyes and Drugs

“1-Amino-4-bromo-2-naphthonitrile” serves as an important precursor in the synthesis of various dyes and drugs. The bromine atom at the 4-position can be replaced with different (ar)alkylamino residues to obtain biologically active compounds . This versatility makes it a valuable intermediate in pharmaceutical research and textile industry applications.

Anthraquinone Derivatives Synthesis

The compound is used in the synthesis of anthraquinone derivatives, which are prominent in medicine and the textile industry. These derivatives have applications ranging from laxatives to antitumor agents due to their pharmacological activities .

Biological Activity Studies

Researchers utilize “1-Amino-4-bromo-2-naphthonitrile” to study its biological activities, including anti-inflammatory, antifungal, antiviral, and blood platelet inhibitory effects. This research contributes to the development of new therapeutic agents .

Mechanism of Action

Target of Action

Based on its structural similarity to other nitrile compounds, it may interact with various enzymes and receptors in the body .

Mode of Action

It’s known that nitrile compounds can undergo nucleophilic substitution reactions . In these reactions, the nitrile group (−C≡N) can act as a nucleophile, attacking electrophilic carbon atoms and leading to various biochemical changes .

Biochemical Pathways

Nitrile compounds are known to participate in various biochemical reactions, including nucleophilic substitutions . These reactions can lead to changes in the structure and function of biomolecules, potentially affecting multiple biochemical pathways.

Pharmacokinetics

The polar character of the nitro group in similar compounds results in lower volatility and water solubility . These properties could influence the compound’s bioavailability and distribution within the body.

Result of Action

The biochemical changes induced by the compound, such as those resulting from nucleophilic substitution reactions, could potentially alter cellular functions and lead to various physiological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Amino-4-bromo-2-naphthonitrile. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .

properties

IUPAC Name |

1-amino-4-bromonaphthalene-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2/c12-10-5-7(6-13)11(14)9-4-2-1-3-8(9)10/h1-5H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETDYMLEXACTDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-4-bromo-2-naphthonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2887439.png)

amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2887446.png)

![[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride](/img/structure/B2887451.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide](/img/structure/B2887460.png)